Product packaging for (S)-Ethyl 2-acetamido-4-methylpentanoate(Cat. No.:CAS No. 4071-36-7)

(S)-Ethyl 2-acetamido-4-methylpentanoate

Cat. No.: B2871363
CAS No.: 4071-36-7
M. Wt: 201.266
InChI Key: CVLYKMBNKKBAHO-VIFPVBQESA-N
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Description

(S)-Ethyl 2-acetamido-4-methylpentanoate (CAS 4071-36-7) is a chiral building block of interest in synthetic organic and peptide chemistry . This compound, which can be referred to as Ac-Leu-OEt, features a molecular formula of C 10 H 19 NO 3 and a molecular weight of 201.26 g/mol . It is characterized by a leucine side chain protected at the N-terminus by an acetyl group and at the C-terminus by an ethyl ester. This protection pattern makes it a potential precursor for use in classical solution-phase peptide synthesis (SPS), a method valued for its scalability and ability to produce high-purity intermediates . In the field of peptide production, techniques like Solid-Phase Peptide Synthesis (SPPS) and fragment condensation are essential for constructing complex molecules . Protected amino acid derivatives are fundamental components in these processes, enabling the controlled elongation of peptide chains while minimizing side reactions. The structural features of this compound align with this application, suggesting its utility in the synthesis of longer peptide sequences or as a standard in analytical studies. The compound is a liquid at room temperature and should be stored sealed in a dry environment . It has a predicted density of 0.987±0.06 g/cm 3 and a boiling point of 148-152 °C at 7 Torr . Safety information indicates it may cause skin and eye irritation and cause respiratory irritation, so appropriate personal protective equipment should be used . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO3 B2871363 (S)-Ethyl 2-acetamido-4-methylpentanoate CAS No. 4071-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-acetamido-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-14-10(13)9(6-7(2)3)11-8(4)12/h7,9H,5-6H2,1-4H3,(H,11,12)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLYKMBNKKBAHO-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S Ethyl 2 Acetamido 4 Methylpentanoate and Its Stereoisomers

Chemoenzymatic Approaches to (S)-Ethyl 2-acetamido-4-methylpentanoate Synthesis

Chemoenzymatic strategies offer the advantage of high stereoselectivity under mild reaction conditions. The synthesis of this compound and its precursors is well-suited to biocatalysis, leveraging enzymes such as ketoreductases, lipases, and transaminases to establish the desired chirality.

Ketoreductase-Catalyzed Asymmetric Reduction Strategies for Precursors and Analogues

Ketoreductases (KREDs) are powerful biocatalysts for the asymmetric reduction of prochiral ketones to chiral alcohols, which are versatile intermediates in pharmaceutical synthesis. nih.govresearchgate.net In the context of this compound, the key precursor is a β-keto ester, which can be stereoselectively reduced to a chiral β-hydroxy ester. This biocatalytic reduction is a cost-effective and environmentally friendly method for producing chiral alcohols. nih.gov

The development of protein engineering has significantly broadened the applicability of KREDs, allowing for the efficient production of chiral compounds with multiple stereocenters. nih.govfrontiersin.org For instance, engineered KREDs have been successfully used in the synthesis of precursors for drugs like ipatasertib, achieving high conversion and diastereomeric excess. researchgate.net Research into KREDs from various microbial sources, such as Chryseobacterium sp. and Thermotoga maritima, has led to the identification and engineering of enzymes with improved stability, activity, and altered enantioselectivity to produce the desired (R)- or (S)-alcohols. rsc.org A chemoenzymatic route to D-Pantothenic acid, for example, utilized an engineered ketoreductase to reduce ethyl 2′-ketopantothenate to its corresponding (R)-alcohol with an isolated yield of 86% and greater than 99% enantiomeric excess (ee). rsc.org

Table 1: Examples of Ketoreductase-Catalyzed Asymmetric Reductions

Substrate Ketoreductase (Source/Variant) Product Yield Stereoselectivity
Ethyl 2′-ketopantothenate Engineered SSCR (M3) Ethyl (R)-pantothenate 86% >99% ee
Ethyl 4-chloroacetoacetate Engineered KRED Ethyl (S)-4-chloro-3-hydroxybutyrate 96% >99.9% ee
2-Oxo-4-phenylbutyrate Engineered Tm1743 Ethyl (R)-2-hydroxy-4-phenylbutyrate N/A 99.4% ee
Ipatasertib Precursor Ketone Engineered KRED (S. salmonicolor) (R,R-trans) Alcohol ≥98% 99.7% de

Enzymatic Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR) in Stereoselective Production

Enzymatic kinetic resolution (KR) is a widely used method to separate racemic mixtures. This process relies on an enzyme's ability to selectively react with one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the product. mdpi.com However, the maximum theoretical yield for KR is 50% for the desired product.

Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. mdpi.comwikipedia.org This allows, in theory, for the complete conversion of a racemic starting material into a single, enantiomerically pure product. wikipedia.org For a DKR process to be efficient, the rate of racemization must be equal to or faster than the rate of the enzymatic reaction.

Lipases are commonly employed enzymes in both KR and DKR processes for the synthesis of chiral alcohols and esters. For example, lipase-mediated acylation has been used to resolve racemic cyanohydrins and hydroxycyclopentenone derivatives. In the synthesis of α-amino acid derivatives, the DKR of azlactones is a particularly attractive method. mdpi.com The labile proton at the α-position of the azlactone allows for easy racemization, which, when coupled with a lipase-catalyzed ring-opening reaction, can produce enantiomerically enriched N-acyl amino acid esters in high yields. mdpi.com

Table 2: Comparison of Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR)

Feature Kinetic Resolution (KR) Dynamic Kinetic Resolution (DKR)
Principle Enantiomers react at different rates. KR is combined with in-situ racemization.
Max. Yield 50% 100%
Requirement Irreversible reaction, high enantioselectivity (E > 20). Fast racemization relative to reaction rate.
Example Lipase-catalyzed hydrolysis of racemic esters. Lipase-catalyzed acylation of azlactones with concurrent racemization.

Chemical Synthesis of this compound

Traditional chemical synthesis provides robust and scalable methods for the production of this compound. The primary route involves the N-acetylation of the amino acid L-leucine, followed by the esterification of the resulting carboxylic acid.

Esterification and Amidation Reactions in its Formation

The formation of the target molecule is a two-step process starting from L-leucine.

Amidation: The first step is the amidation of the primary amine of L-leucine to form N-acetyl-L-leucine. This is typically achieved by reacting L-leucine with an acetylating agent such as acetic anhydride (B1165640). patsnap.com The reaction can be carried out under alkaline conditions, where the amino acid is dissolved in a base like sodium hydroxide (B78521) before the dropwise addition of acetic anhydride. patsnap.com This N-acetylation step converts the zwitterionic amino acid into an anionic N-protected amino acid, a key transformation for its subsequent handling and reactivity. nih.gov

Esterification: The second step is the esterification of the carboxylic acid group of N-acetyl-L-leucine with ethanol (B145695) to yield this compound. A variety of esterification methods can be employed. One common laboratory method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). core.ac.uk Alternatively, N-hydroxysuccinimide esters of N-protected amino acids can be converted to their corresponding ethyl esters in the presence of DMAP and ethanol. core.ac.uk This method is advantageous as it proceeds under mild conditions, preserving the integrity of labile protecting groups. core.ac.uk

Nucleophilic Substitution Pathways

While the primary route involves acylation and esterification of the natural amino acid, alternative pathways involving nucleophilic substitution can also be envisioned for the synthesis of the core structure or its analogues. A common strategy in amino acid ester synthesis is the malonic ester synthesis, which can be adapted to produce various substituted esters. For example, ethyl 3-methylbutanoate can be prepared via malonic ester synthesis using an appropriate alkyl halide. vaia.com

A more direct nucleophilic substitution pathway to an α-amino ester would involve the reaction of an α-halo ester, such as ethyl 2-bromo-4-methylpentanoate, with a nitrogen nucleophile. The reaction of various nucleophiles with compounds like dimethyl 2-bromo-2-methylpropylidenemalonate has been shown to yield substitution products, demonstrating the feasibility of nucleophilic attack at the α- or β-position of such systems. researchgate.net The synthesis of the target molecule could therefore potentially be achieved by SN2 displacement of a bromide or other leaving group from ethyl 2-halo-4-methylpentanoate using acetamide (B32628) or a related nitrogen source, although this route is less common than starting from the readily available chiral pool of L-leucine.

Strategies Involving N-Acetylation of Leucine (B10760876) Esters

A direct and common strategy for the synthesis of this compound is the N-acetylation of the corresponding leucine ester, (S)-ethyl 2-amino-4-methylpentanoate (ethyl L-leucinate). This transformation protects the amino group and is a key step in peptide synthesis and the creation of various pharmaceutical intermediates.

Several methods have been developed for the N-acylation of amines and amino esters. A straightforward approach involves the use of acetic anhydride, often under catalyst-free and solvent-free conditions, providing a green and efficient route to the desired N-acetylated product. orientjchem.org This method is generally high-yielding and proceeds rapidly. orientjchem.org

Alternatively, catalytic methods offer an efficient means of acetylation. Acetic acid can be employed as an inexpensive and simple catalyst for the N-acetylation of amines using ethyl acetate (B1210297) as both the acyl source and solvent. rsc.orgresearchgate.net This process typically involves heating the amine with the catalyst in ethyl acetate, with catalyst loadings as low as 10 mol% proving effective. rsc.orgresearchgate.net

A comparative overview of common N-acetylation conditions is presented below.

Acylating AgentCatalyst/ConditionsTypical TemperatureKey Advantages
Acetic AnhydrideCatalyst-free, Solvent-freeRoom TemperatureHigh efficiency, simplicity, eco-friendly orientjchem.org
Ethyl AcetateAcetic Acid (10 mol%)80–120 °CInexpensive reagents, simple procedure rsc.org
Acetyl ChlorideBase (e.g., Triethylamine)0 °C to Room Temp.High reactivity of acylating agent

Synthesis of Key Precursors and Related Intermediates for this compound

Synthesis of (S)-Methyl 2-amino-4-methylpentanoate and Analogues

(S)-Methyl 2-amino-4-methylpentanoate, or L-leucine methyl ester, is a fundamental precursor for various synthetic pathways. It is commonly prepared via the Fischer-Speier esterification of L-leucine. scirp.orgorganic-chemistry.org This acid-catalyzed reaction typically involves refluxing L-leucine in the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester) with a strong acid catalyst. organic-chemistry.org

Common catalysts for this transformation include hydrogen chloride (generated in situ from thionyl chloride or as a gas), sulfuric acid, and p-toluenesulfonic acid. scirp.orgorganic-chemistry.org The use of trimethylchlorosilane (TMSCl) in methanol (B129727) has also been reported as a convenient and efficient system for preparing amino acid methyl esters, often yielding the hydrochloride salt of the ester in high yields. mdpi.com The reaction product is typically isolated as the hydrochloride salt, which is a stable, crystalline solid. ontosight.aiscielo.br Neutralization of this salt liberates the free amine, making it available for subsequent reactions like N-acetylation. scielo.br

Conversion Pathways from (S)-2-Acetamido-4-methylpentanoic Acid

An alternative and widely used route begins with (S)-2-Acetamido-4-methylpentanoic acid (N-acetyl-L-leucine). This precursor already contains the required N-acetyl group and the correct stereochemistry. The synthesis is therefore reduced to the esterification of the carboxylic acid moiety.

Several established esterification methods can be applied:

Fischer-Speier Esterification : Similar to the synthesis of the amino ester, N-acetyl-L-leucine can be heated in ethanol with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid to yield the ethyl ester directly. organic-chemistry.org

Carbodiimide-Mediated Esterification : Reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are highly effective for forming esters under mild conditions. peptide.comwikipedia.org This reaction is typically performed in the presence of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), and is known for minimizing racemization, thus preserving the stereochemical purity of the starting material. peptide.comwikipedia.org

Orthoester-Mediated Reaction : A one-pot reaction using triethyl orthoacetate (TEOA) can achieve concurrent esterification and N-acetylation of an amino acid. nih.gov While this method starts from the base amino acid, it demonstrates an alternative pathway to N-acetylated esters. However, this method carries a risk of racemization through an oxazolidinone intermediate. nih.gov

The choice of method often depends on the scale of the reaction, the desired purity, and the need to avoid harsh acidic conditions.

MethodReagentsTypical ConditionsAdvantages/Disadvantages
Fischer EsterificationEthanol, H₂SO₄ (cat.)RefluxSimple, inexpensive; requires heat and strong acid organic-chemistry.org
DCC CouplingEthanol, DCC, DMAP (cat.)Room TemperatureMild conditions, high yield, stereoconservative; urea (B33335) byproduct removal necessary peptide.comwikipedia.org

Formation from Related α-Amido-β-keto Esters

The synthesis can also be approached by constructing the amino acid backbone from a keto-ester precursor. This involves the reductive amination of an α-keto ester, specifically ethyl 2-oxo-4-methylpentanoate. This method is particularly powerful for establishing the amine functionality and the stereocenter in a controlled manner.

The key transformation is the conversion of the ketone group to a primary amine, followed by acetylation. More commonly, a direct reductive amination is employed where the keto ester reacts with an ammonia (B1221849) source and a reducing agent. Biocatalytic methods are particularly effective for this transformation. Enzymes such as leucine dehydrogenase (LDH) and certain imine reductases (IREDs) can catalyze the reductive amination of α-keto acids to the corresponding α-amino acids with high conversion and excellent enantioselectivity. nih.govresearchgate.netnih.gov These enzymatic reactions occur under mild conditions and can be designed to produce either the (S) or (R) enantiomer. researchgate.netcore.ac.uk

Chemical methods for asymmetric reductive amination have also been developed. These often involve a chiral catalyst, such as a chiral phosphoric acid, with a hydride donor like a Hantzsch ester to reduce the intermediate imine enantioselectively. organic-chemistry.org

Control of Stereochemistry in the Synthesis of this compound and Related Structures

Maintaining the (S)-configuration at the α-carbon is the most critical aspect of synthesizing the target compound. The stereochemical outcome is determined by the chosen synthetic route and the reaction conditions employed.

Racemization Suppression Strategies in Amino Acid Derivative Synthesis

The preservation of stereochemical integrity at the α-carbon is a critical challenge in the synthesis of amino acid derivatives, including this compound. Racemization, the process by which an enantiomerically pure compound converts into a mixture of enantiomers, can significantly diminish the yield of the desired stereoisomer and complicate purification processes. This is a particularly prevalent issue in reactions involving the activation of the carboxyl group of N-acetylated amino acids.

The primary mechanism responsible for racemization in this context is the formation of an intermediate known as an azlactone (or oxazolone). nih.govmdpi.com This five-membered heterocyclic ring is formed by the intramolecular cyclization of the activated N-acetyl amino acid. The α-proton of the azlactone is significantly more acidic than that of the parent amino acid derivative, making it susceptible to abstraction by a base. Subsequent re-protonation can occur from either face of the planar intermediate, leading to a loss of the original stereochemistry.

Several factors are known to influence the rate and extent of racemization, including the choice of coupling reagent, the strength and steric hindrance of the base used, the polarity of the solvent, and the reaction temperature. nih.govmdpi.com Consequently, a number of strategies have been developed to mitigate this undesired side reaction.

Influence of Base Selection on Racemization

The selection of the base is a crucial factor in controlling racemization during the synthesis of N-acetyl amino acid derivatives. A comprehensive study on the amidation of N-acetyl-L-phenylalanine using the coupling reagent TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) highlights the profound impact of the base on the stereochemical outcome. nih.gov While this study does not focus specifically on this compound, the principles are directly applicable due to the shared N-acetylated amino acid structure which is prone to azlactone formation.

In this research, the use of a strong, sterically hindered base, N,N-diisopropylethylamine (DIPEA), was found to promote significant racemization. nih.gov Conversely, weaker bases with less steric bulk demonstrated a greater capacity for preserving the stereochemical integrity of the amino acid derivative. The study demonstrated that pyridine, a milder base, was effective in reducing the extent of racemization. nih.govnih.gov

The table below, adapted from the findings of this study, illustrates the effect of different bases on the ratio of the L- and D-isomers in the final product. This serves as a valuable guide for selecting appropriate bases to suppress racemization in the synthesis of chiral N-acetylated amino acid esters like this compound.

Table 1: Effect of Various Bases on the Racemization of N-acetyl-L-phenylalanine in a TBTU-mediated Amidation Reaction

Base Diastereomeric Ratio (L:D)
DIPEA (N,N-Diisopropylethylamine) 56:44
Pyridine 93:7
2,6-Lutidine 88:12
Triethylamine 65:35
N,N-Dimethylaniline 97:3

Data sourced from a study on N-acetyl-L-phenylalanine and is presented here to illustrate the principles applicable to this compound. nih.gov

Role of Coupling Reagents and Additives

The choice of coupling reagent is also instrumental in controlling racemization. Uronium-based coupling agents, such as HBTU, HATU, and TBTU, are widely used because they can rapidly activate amino acids in polar solvents with generally low levels of racemization and side reactions. nih.govmdpi.com However, as the data above indicates, their effectiveness in suppressing racemization is often dependent on the other reaction conditions, particularly the base employed.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are another class of coupling agents. While effective, their use can sometimes lead to racemization, particularly when peptide fragments are being coupled. thieme-connect.de To counteract this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are often incorporated into the reaction mixture. These additives can react with the activated amino acid to form an active ester, which is less prone to racemization than the O-acylisourea intermediate formed with the carbodiimide (B86325) alone. mdpi.comthieme-connect.de

Solvent Effects

The solvent environment can also play a significant role in the extent of racemization. Polar aprotic solvents are generally favored for peptide synthesis and related reactions. The choice of solvent can influence the solubility of the reactants and the stability of the charged intermediates, thereby affecting the reaction kinetics and the propensity for racemization. nih.gov Research has indicated that solvents such as chloroform (B151607) and acetonitrile (B52724) may be less favorable in terms of minimizing racemization compared to others.

Chemical Reactivity and Transformation Studies of S Ethyl 2 Acetamido 4 Methylpentanoate

Hydrolytic Transformations to (S)-2-Acetamido-4-methylpentanoic Acid

The most fundamental transformation of (S)-Ethyl 2-acetamido-4-methylpentanoate is the hydrolysis of its ethyl ester to yield (S)-2-Acetamido-4-methylpentanoic acid (N-acetyl-L-leucine). This reaction can be achieved through chemical methods (acid or base catalysis) or by enzymatic means.

Chemical Hydrolysis: Base-catalyzed hydrolysis, or saponification, is a common method. It typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Acid-catalyzed hydrolysis is an equilibrium process that requires an excess of water to drive the reaction to completion. Strong acids like hydrochloric acid or sulfuric acid are used as catalysts.

Enzymatic Hydrolysis: Enzymes, particularly lipases and esterases, offer a mild and often highly selective alternative for ester hydrolysis. For instance, studies on related N-acetyl amino acid esters have demonstrated the use of enzymes like chymotrypsin (B1334515) or lipase (B570770) from Pseudomonas species for kinetic resolution, where the enzyme selectively hydrolyzes one enantiomer. nih.govorgsyn.org This method is advantageous as it proceeds under physiological pH and temperature, preventing side reactions and preserving the stereochemical integrity of the chiral center. orgsyn.org The hydrolysis is typically monitored by the consumption of a base (e.g., NaOH) used to maintain a constant pH as the carboxylic acid is produced. orgsyn.org

Table 1: Comparison of Hydrolysis Methods for N-Acetyl Amino Acid Esters
MethodTypical ReagentsKey ConditionsAdvantagesDisadvantages
Base-CatalyzedNaOH, KOH in H₂O/AlcoholRoom temp. to reflux; followed by acid workupIrreversible, generally high yieldPotential for racemization under harsh conditions
Acid-CatalyzedHCl, H₂SO₄ in excess H₂OReflux temperatureSimple workupReversible reaction, may require harsh conditions
EnzymaticLipase, Esterase, ChymotrypsinAqueous buffer, mild pH (e.g., 7.0), mild temp. (e.g., 5-30°C)High stereoselectivity, mild conditionsEnzyme cost and stability, slower reaction rates

Amidation and Peptide Coupling Reactions

The N-acetyl and ethyl ester groups in this compound serve as protecting groups, allowing it to participate in peptide synthesis. While direct aminolysis of the ester is possible, it is more common to first hydrolyze the ester to N-acetyl-L-leucine, which then acts as the N-terminally protected amino acid for coupling.

In a typical peptide coupling reaction, the carboxylic acid of an N-protected amino acid is activated to make it more susceptible to nucleophilic attack by the amino group of another amino acid ester. masterorganicchemistry.com this compound can function as the amino component if the acetamido group is first removed, or more commonly, its hydrolyzed form (N-acetyl-L-leucine) can serve as the carboxyl component.

The formation of a peptide bond requires a coupling agent to facilitate the reaction, often in the presence of an additive to suppress side reactions and minimize racemization. peptide.compeptide.com

Common Coupling Reagents and Additives:

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. peptide.compeptide.com Water-soluble versions like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are also employed, particularly in aqueous media. researchgate.net

Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are highly effective, especially for sterically hindered couplings. peptide.com

Uronium/Aminium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are popular for their high efficiency and low rates of racemization. peptide.com

Additives: 1-Hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often added to carbodiimide-mediated couplings to form active esters, which reduces the risk of racemization. rsc.org

The general strategy involves activating the carboxyl group of N-acetyl-L-leucine with a coupling agent and then reacting it with an amino acid ester (e.g., phenylalanine benzyl (B1604629) ester) to form a protected dipeptide. rsc.org

Table 2: Selected Reagents for Peptide Bond Formation
Reagent ClassExample(s)AbbreviationPrimary Application/Advantage
CarbodiimidesDiisopropylcarbodiimideDICCommonly used in solid-phase synthesis; soluble urea (B33335) byproduct. peptide.compeptide.com
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimideEDCWater-soluble, allowing for easy removal of byproducts. peptide.comresearchgate.net
Phosphonium Salts(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPEffective for difficult couplings. peptide.com
Uronium SaltsO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUHighly efficient with low racemization. peptide.com
Additives1-HydroxybenzotriazoleHOBtUsed with carbodiimides to suppress racemization. peptide.comrsc.org

Modifications at the Ester Moiety and Alkyl Side Chain

Beyond hydrolysis, the functional groups of this compound can undergo other transformations.

Reactions at the Ester Moiety: The ethyl ester can be converted to other esters through transesterification . This reaction involves treating the ethyl ester with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting it with methanol (B129727) under acidic conditions would yield (S)-Methyl 2-acetamido-4-methylpentanoate. Using the alcohol as the solvent drives the equilibrium toward the desired product. masterorganicchemistry.comresearchgate.net

Another significant transformation is the reduction of the ester group to a primary alcohol. This can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). This reaction would convert this compound into N-acetyl-L-leucinol.

Reactions of the Alkyl Side Chain: The isobutyl side chain of the leucine (B10760876) moiety is a saturated alkyl group and is generally unreactive under standard organic synthesis conditions. Its non-polar, aliphatic nature makes it resistant to attack by most common reagents. While methods exist for functionalizing C-H bonds, they typically require harsh conditions (e.g., radical reactions) that would likely not be compatible with the other functional groups in the molecule. Synthetically, the side chain is typically introduced using methods like the acetamidomalonic ester synthesis, where an isobutyl halide is used to alkylate a diethyl acetamidomalonate precursor. nih.gov

Reactions Involving the Acetamido Group

The acetamido (N-acetyl) group primarily functions as a protecting group for the α-amino group.

The most important reaction of this group is its hydrolysis (deacetylation) to reveal the free amine, yielding L-leucine ethyl ester. This transformation typically requires more forceful conditions than ester hydrolysis, often involving refluxing in strong aqueous acid (e.g., 6M HCl) or base. The relative stability of the amide bond compared to the ester bond allows for selective hydrolysis of the ester under milder conditions.

Conversely, the formation of the acetamido group (acetylation ) is a key reaction in its synthesis. This is achieved by treating L-leucine ethyl ester with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acid byproduct. organic-chemistry.org Studies on the metabolism of N-acetyl-leucine show that deacetylation occurs in vivo, converting it back to the natural amino acid L-leucine. nih.gov

Table of Compounds

Table 3: Chemical Compounds Mentioned in the Article
Compound Name
(S)-2-Acetamido-4-methylpentanoic acid
This compound
(S)-Methyl 2-acetamido-4-methylpentanoate
1-hydroxy-7-azabenzotriazole
1-Hydroxybenzotriazole
Acetic anhydride
Acetyl chloride
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate
Diethyl acetamidomalonate
Diisopropylcarbodiimide
Hydrochloric acid
L-leucine
L-leucine ethyl ester
Lithium aluminum hydride
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide
N,N'-Dicyclohexylcarbodiimide
N-acetyl-L-leucinol
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
Phenylalanine benzyl ester
Potassium hydroxide
Sodium hydroxide
Sulfuric acid
Tetrahydrofuran

Design, Synthesis, and Structure Activity Relationship Sar Studies of S Ethyl 2 Acetamido 4 Methylpentanoate Derivatives

Synthesis of Novel Acetamido-Leucine Ester Derivatives and Analogues

The synthesis of novel derivatives of (S)-Ethyl 2-acetamido-4-methylpentanoate often begins with the parent N-acetyl-L-leucine, which can be prepared by the acylation of L-leucine using acetic anhydride (B1165640). researchgate.net The subsequent esterification to the ethyl ester can be achieved through various standard methods.

Further derivatization can be accomplished through several synthetic strategies. One common approach involves the modification of the carboxylic acid or the N-acetyl group. For instance, the N-acetyl group can be altered to introduce different acyl chains, thereby modulating the lipophilicity and steric bulk of the molecule.

Another strategy focuses on the α-carbon. The enolate of N-acetyl-leucine esters can be generated and reacted with various electrophiles to introduce new substituents. This approach allows for the synthesis of a wide array of analogues with diverse functionalities.

The following table summarizes some synthetic approaches to generate derivatives:

Starting MaterialReagents and ConditionsProductReference
L-leucine1. Acetic anhydride 2. Ethanol (B145695), Acid catalystThis compound researchgate.net
This compound1. Base (e.g., LDA) 2. Alkyl halide (R-X)(S)-Ethyl 2-acetamido-2-alkyl-4-methylpentanoate-
N-acetyl-L-leucine1. Activating agent (e.g., DCC, EDC) 2. Amine (R-NH2)N-acetyl-L-leucinamide derivative ejbiotechnology.info

This table is illustrative of general synthetic strategies and may not represent specific syntheses of the named product.

Incorporation of Diverse Chemical Moieties (e.g., Heterocyclic Rings, Aromatic Systems) into Derivatives

To expand the chemical space and explore new interactions with biological targets, diverse chemical moieties such as heterocyclic rings and aromatic systems are often incorporated into the core structure of this compound.

Heterocyclic Rings: Heterocycles are prevalent in pharmaceuticals due to their ability to engage in a variety of interactions, including hydrogen bonding and aromatic stacking. The synthesis of derivatives bearing heterocyclic moieties can be achieved by coupling the N-acetyl-leucine core with a heterocyclic amine or by constructing the heterocycle onto the leucine (B10760876) scaffold. For example, a thiazole (B1198619) ring can be introduced by reacting a thioamide precursor with an α-haloketone.

Aromatic Systems: The incorporation of aromatic systems can enhance hydrophobic interactions and provide vectors for further functionalization. This can be accomplished by using aromatic-containing acyl groups in the N-acylation step or by coupling the leucine derivative with aromatic amines or alcohols. For instance, the synthesis of N-benzoyl amino esters has been reported, showcasing the introduction of an aromatic moiety at the N-terminus. peptide.com

The following table provides examples of incorporated moieties and their potential rationale:

Moiety TypeExampleSynthetic ApproachRationale for Incorporation
HeterocyclicThiazoleCondensation of a thioamide with an α-haloketoneIntroduce hydrogen bond donors/acceptors, potential for metal chelation
AromaticPhenylN-acylation with benzoic anhydrideEnhance hydrophobic interactions, π-π stacking
AromaticSubstituted PhenylCoupling with substituted anilinesModulate electronic properties and steric bulk

This compound as a Building Block in Dipeptide and Oligopeptide Synthesis

This compound is a valuable building block in the synthesis of dipeptides and oligopeptides. The ethyl ester serves as a protecting group for the C-terminus, while the N-acetyl group protects the N-terminus, allowing for selective peptide bond formation.

In solution-phase peptide synthesis, the free amine of an amino acid ester can be coupled with the activated carboxylic acid of this compound (after hydrolysis of its ester) using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). ejbiotechnology.infonih.gov Alternatively, the ester of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with another amino acid ester.

Solid-phase peptide synthesis (SPPS) offers an efficient method for the assembly of longer peptide chains. nih.govnih.govlibretexts.orgnih.gov In this methodology, an amino acid is anchored to a solid support, and the peptide chain is elongated in a stepwise manner. While less common for N-acetylated amino acids, this compound could potentially be incorporated at the N-terminus of a peptide chain synthesized on a resin.

A general scheme for dipeptide synthesis is as follows:

Activation: The carboxylic acid of an N-protected amino acid is activated using a coupling reagent.

Coupling: The activated amino acid is reacted with the free amine of this compound (or its corresponding amine after ester hydrolysis and N-deacetylation if desired).

Deprotection: The protecting groups are removed to yield the final dipeptide.

Investigating Structure-Activity Relationships in Synthesized Derivatives

The synthesis of a library of derivatives of this compound allows for the systematic investigation of structure-activity relationships (SAR). By modifying different parts of the molecule, researchers can elucidate the key structural features required for a desired biological activity.

Structural modifications can significantly impact how a molecule interacts with its biological target. Key areas of modification and their potential effects are outlined below:

N-Acyl Group: Altering the length and branching of the acyl chain can affect lipophilicity and steric hindrance. For example, replacing the acetyl group with a larger benzoyl group could enhance pi-stacking interactions with an aromatic pocket in a receptor.

Ester Group: Modification of the ethyl ester to other alkyl or aryl esters can influence the molecule's solubility, stability, and pharmacokinetic properties.

The following table summarizes the potential impact of structural modifications:

Modification SiteType of ModificationPotential Impact on Molecular Interactions
N-Acyl GroupIncrease chain lengthIncreased hydrophobic interactions
N-Acyl GroupIntroduce aromatic ringPotential for π-π stacking
Ester GroupVary alkyl chainModulate solubility and steric fit
α-CarbonIntroduction of substituentsAlter conformation and introduce new interaction points

Stereochemistry plays a critical role in the reactivity and biological recognition of chiral molecules like this compound. The (S)-configuration at the α-carbon is the naturally occurring form of leucine and is often crucial for specific interactions with biological targets, which are themselves chiral.

The difference in biological activity between enantiomers can be profound. For instance, in studies of N-acetyl-leucine, the L-enantiomer (corresponding to the (S)-configuration) is often found to be the more biologically active form. researchgate.net The D-enantiomer may be inactive or even inhibitory.

During synthesis, maintaining the stereochemical integrity of the α-carbon is paramount. The use of coupling reagents and reaction conditions that minimize racemization is essential for producing enantiomerically pure derivatives. ejbiotechnology.info The stereochemistry of any newly introduced chiral centers must also be carefully controlled and characterized, as different diastereomers can exhibit vastly different biological activities and physicochemical properties. The reactivity of diastereomers can also differ, for example, in their rates of cyclization or rearrangement reactions.

Applications of S Ethyl 2 Acetamido 4 Methylpentanoate in Complex Chemical Synthesis

Chiral Building Block in Natural Product Synthesis

The precise stereochemical structure of (S)-Ethyl 2-acetamido-4-methylpentanoate makes it an ideal starting material or intermediate for the total synthesis of complex natural products. By incorporating this molecule, chemists can introduce a specific chiral center that guides the stereochemistry of subsequent reaction steps, avoiding the need for complex resolution or asymmetric synthesis methods later in the process.

This compound is a key structural precursor for the synthesis of Lactacystin. Lactacystin is a natural product isolated from Streptomyces that has garnered significant attention for its ability to potently and selectively inhibit the proteasome. nih.govnih.gov The biological activity of Lactacystin is primarily attributed to its transformation into the more active form, clasto-Lactacystin β-lactone, also known as Omuralide. nih.govsigmaaldrich.comcaymanchem.com This β-lactone is the species that irreversibly acylates and deactivates the catalytic subunits of the 20S proteasome. caymanchem.comnih.gov

The total synthesis of Lactacystin and its active β-lactone form is a significant challenge that has been undertaken by numerous research groups. nih.gov These synthetic routes rely on the strategic assembly of chiral fragments. The structure of Lactacystin incorporates a fragment derived from the amino acid L-leucine. This compound, as a protected and activated form of L-leucine (N-acetyl-L-leucine ethyl ester), represents this essential chiral building block. Synthetic strategies can utilize such derivatives to install the required (1S)-1-hydroxy-2-methylpropyl group with the correct stereochemistry, which is crucial for the molecule's potent inhibitory activity against the proteasome. nih.govnih.gov

Intermediate in the Synthesis of Advanced Organic Molecules

Beyond natural products, this compound functions as a critical intermediate in the multi-step synthesis of various advanced organic molecules, particularly those intended for pharmaceutical use.

As a derivative of a natural amino acid, this compound is classified as a valuable pharmaceutical intermediate. bldpharm.com Its structure contains multiple functional groups—an amide, an ester, and a chiral center—that can be selectively modified to build more complex molecular architectures. The acetylation of the amine group is particularly significant, as it has been shown that this modification can switch the cellular uptake of leucine (B10760876) from its typical amino acid transporter (LAT1) to organic anion transporters (OAT1, OAT3) and the monocarboxylate transporter (MCT1). nih.gov This ability to alter molecular transport properties through simple chemical modification underscores the utility of such acetylated amino acid derivatives in drug design and the synthesis of bioactive compounds.

Apremilast is an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and other inflammatory conditions. nih.gov The synthesis of Apremilast requires the specific (S)-enantiomer of a key chiral amine intermediate to ensure its therapeutic efficacy. researchgate.net

While not directly incorporated into the final structure of Apremilast, the closely related compound N-acetyl-L-leucine (the carboxylic acid form of this compound) plays a critical role in its synthesis. It is employed as a chiral resolving agent. researchgate.netgoogle.com In this process, a racemic mixture of the key amine intermediate is treated with N-acetyl-L-leucine. This reaction forms two diastereomeric salts. Due to their different physical properties, these salts can be separated by techniques such as fractional crystallization. Once the desired diastereomeric salt containing the (S)-amine is isolated, the N-acetyl-L-leucine is removed, yielding the enantiomerically pure (S)-amine intermediate needed for the final steps of the Apremilast synthesis. google.com This chiral resolution step is a pivotal part of the manufacturing process, highlighting the indirect but essential role of leucine derivatives in the pathway. researchgate.net

The proteasome is a critical cellular complex responsible for degrading damaged or unneeded proteins, and its inhibition has become an important strategy in cancer therapy. nih.govnih.gov As established in section 5.1.1, this compound serves as a precursor to the natural product Lactacystin. Lactacystin and its active metabolite, clasto-Lactacystin β-lactone (Omuralide), are highly specific and irreversible inhibitors of the 20S proteasome. sigmaaldrich.comabcam.com

The mechanism involves the covalent modification of the N-terminal threonine residue of the proteasome's catalytically active β-subunits. nih.govnih.gov The synthesis of these inhibitors and their analogues relies on chiral precursors to establish the correct stereochemistry, which is indispensable for potent biological activity. nih.gov Therefore, the application of this compound as a chiral building block is central to the construction of this important class of proteasome inhibitors.

Table 1: Molecules Associated with this compound Synthesis Pathways


MoleculeClassRole / Relationship
LactacystinNatural Product / Proteasome InhibitorTarget molecule synthesized using a leucine-derived chiral pool. researchgate.net
clasto-Lactacystin β-lactone (Omuralide)Proteasome InhibitorActive metabolite of Lactacystin; direct target of synthesis. [11, 21]
ApremilastPharmaceutical (PDE4 Inhibitor)Target drug whose synthesis utilizes N-acetyl-L-leucine for chiral resolution. [2, 14]
N-acetyl-L-leucineChiral Resolving AgentUsed to isolate the correct enantiomer of an Apremilast intermediate. nih.gov

Potential as a Monomer or Component in Bio-based Polymer and Material Synthesis

There is a growing demand for sustainable polymers derived from renewable resources as an alternative to traditional fossil-fuel-based plastics. whiterose.ac.uk Bio-based monomers, including amino acids and their derivatives, are promising candidates for creating new polymers with unique properties. mdpi.commdpi.com

This compound possesses chemical features that make it a strong potential candidate as a monomer for step-growth polymerization. The molecule contains both an amide linkage and an ethyl ester group. The ester group can undergo transesterification reactions to form polyesters, while the amide group's hydrogen could potentially participate in reactions or the entire molecule could be modified to create di-acid or di-ol monomers suitable for polymerization.

Research has demonstrated the successful polymerization of similar leucine derivatives. For instance, N-methacryloyl-L-leucine methyl ester has been used to create optically active polymethacrylamides through free radical polymerization. semanticscholar.org This precedent suggests that this compound could be similarly functionalized and polymerized to create novel bio-based polyamides, polyesters, or poly(ester-amide)s. Such materials could leverage the inherent chirality and biocompatibility of the leucine backbone to create advanced materials for biomedical or specialized applications.

Table of Mentioned Compounds

Advanced Analytical and Spectroscopic Characterization in Research of S Ethyl 2 Acetamido 4 Methylpentanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of (S)-Ethyl 2-acetamido-4-methylpentanoate in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the complete carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The key resonances for this compound are well-defined. The chiral center at the α-carbon (C2) leads to diastereotopic protons in adjacent methylene (B1212753) groups, which can result in more complex splitting patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound shows ten distinct signals, corresponding to each carbon in the molecule. The chemical shifts are indicative of the carbon type (methyl, methylene, methine, or quaternary) and its electronic environment (e.g., carbonyl carbons are significantly downfield).

Detailed assignments for the ¹H and ¹³C NMR spectra, based on data for closely related structures like N-Acetyl-L-leucine and various ethyl esters, are presented below. chemicalbook.com

Table 1: Typical ¹H NMR Spectral Data for this compound (in CDCl₃)

Assignment Proton Multiplicity Typical Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
Ethyl (CH₃) H-1' Triplet ~1.25 ~7.1
Acetyl (CH₃) H-2'' Singlet ~2.00 -
Isobutyl (CH₃)₂ H-5, H-5' Doublet ~0.92 ~6.5
Isobutyl (CH₂) H-3 Multiplet ~1.50-1.70 -
Isobutyl (CH) H-4 Multiplet ~1.75-1.85 -
α-CH H-2 Multiplet ~4.60 -
Ethyl (OCH₂) H-1'' Quartet ~4.15 ~7.1

Table 2: Typical ¹³C NMR Spectral Data for this compound (in CDCl₃)

Assignment Carbon Typical Chemical Shift (δ, ppm)
Ethyl (CH₃) C-2' ~14.2
Acetyl (CH₃) C-2'' ~23.1
Isobutyl (CH₃)₂ C-5, C-5' ~22.0, ~22.8
Isobutyl (CH) C-4 ~24.9
Isobutyl (CH₂) C-3 ~41.5
α-CH C-2 ~51.0
Ethyl (OCH₂) C-1' ~61.5
Ester (C=O) C-1 ~173.0

Stereochemical Assignment: Confirming the (S)-configuration is critical. While standard NMR confirms the constitution, advanced techniques are needed for stereochemistry. This can be achieved by using chiral solvating agents or chiral shift reagents, which induce separate signals for the (S) and (R) enantiomers in a racemic mixture. Furthermore, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can probe through-space interactions, which may provide conformational information related to the stereocenter, although this is more commonly applied to more rigid or complex structures.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound and to gain structural information from its fragmentation patterns. The nominal molecular weight of the compound is 201.26 g/mol .

With soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺ at m/z 202, or as adducts with sodium [M+Na]⁺ at m/z 224 or potassium [M+K]⁺ at m/z 240. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₀H₁₉NO₃) with high accuracy.

Under harsher conditions like Electron Ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, the molecular ion fragments in a predictable manner. nih.gov The fragmentation provides a structural fingerprint of the molecule. Key fragmentation pathways for N-acetylated amino acid esters include cleavage of the ester and amide bonds, as well as fragmentation of the leucine (B10760876) side chain. libretexts.orgrsc.org

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Ion Structure / Loss Fragmentation Pathway
156 [M - OC₂H₅]⁺ Loss of the ethoxy radical from the ester.
128 [M - COOC₂H₅]⁺ Loss of the entire ethyl carboxylate group.
114 [M - C₄H₉ - C₂H₅OH]⁺ Complex fragmentation involving side chain and ester loss.
86 [C₄H₈NCO]⁺ Cleavage of the side chain, characteristic of leucine/isoleucine. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within the molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its amide and ester groups.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H (Amide) Stretching 3300 - 3250 Medium
C-H (Alkyl) Stretching 2960 - 2870 Strong
C=O (Ester) Stretching ~1740 Strong
C=O (Amide I) Stretching ~1650 Strong
N-H (Amide II) Bending ~1550 Strong

The presence of two distinct carbonyl peaks is a key feature, clearly distinguishing the ester (~1740 cm⁻¹) from the amide (~1650 cm⁻¹). The N-H stretching and bending bands confirm the secondary amide structure.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the chemical purity and, crucially, the enantiomeric purity of this compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a standard reversed-phase column (e.g., C18) and a UV detector is a common method for determining chemical purity. The sample is separated from any non-volatile impurities or reaction byproducts. Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), is also suitable for assessing the purity and detecting any volatile impurities, given the compound's volatility.

Enantiomeric Excess (e.e.) Determination: Determining the enantiomeric excess is vital to ensure the compound is the desired (S)-enantiomer and not contaminated with its (R)-enantiomer. This is almost exclusively performed using chiral chromatography. heraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC): This is the most prevalent method. uma.es The separation is achieved on a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective at resolving the enantiomers of N-acetylated amino acid derivatives. The mobile phase typically consists of a mixture of alkanes (like hexane) and an alcohol (like isopropanol). The ratio of the peak areas for the two enantiomers allows for the precise calculation of the enantiomeric excess.

Chiral Gas Chromatography (GC): Chiral GC using a capillary column coated with a chiral selector (e.g., a cyclodextrin (B1172386) derivative) can also be used for the enantiomeric separation of volatile derivatives like this compound.

The enantiomeric excess (% e.e.) is calculated using the areas of the peaks corresponding to the two enantiomers: % e.e. = |(Area_S - Area_R) / (Area_S + Area_R)| × 100

X-ray Crystallography for Solid-State Structure Determination (if applicable to research)

X-ray crystallography provides unambiguous proof of molecular structure, including absolute stereochemistry, by determining the precise arrangement of atoms in a single crystal. However, this technique is contingent on the ability to grow a high-quality single crystal of the compound.

This compound is often described as a liquid or a low-melting solid, which can make crystallization challenging. cymitquimica.com A search of crystallographic databases indicates that a crystal structure for this specific compound has not been publicly reported. If a derivative of the compound were synthesized that is more amenable to crystallization, X-ray analysis could provide the definitive solid-state conformation and packing arrangement. In the absence of such data, the stereochemistry relies on the configuration of the starting material (L-leucine) and confirmation by methods like chiral chromatography.

Future Research Directions and Potential Innovations in S Ethyl 2 Acetamido 4 Methylpentanoate Chemistry

Development of Novel and Sustainable Stereoselective Synthetic Routes

The development of efficient, cost-effective, and environmentally friendly methods for the synthesis of chiral molecules is a significant focus of modern organic chemistry. Future research in the synthesis of (S)-Ethyl 2-acetamido-4-methylpentanoate is likely to concentrate on novel and sustainable stereoselective routes that improve upon traditional methods.

Current synthetic approaches to N-acetylated amino acid esters often involve a two-step process: N-acetylation of the amino acid followed by esterification. While effective, these methods can sometimes involve harsh reagents and generate significant waste. Future research could explore one-pot syntheses and the use of greener solvents and catalysts.

Biocatalysis, in particular, offers a promising avenue for the sustainable synthesis of this compound. The use of enzymes, such as lipases, for stereoselective esterification or amidases for the reverse reaction could provide highly efficient and environmentally benign synthetic routes. For instance, immobilized lipases have been successfully used for the kinetic resolution of racemic β-amino acid esters through hydrolysis, a principle that could be adapted for the synthesis of the desired (S)-enantiomer. mdpi.com Furthermore, the application of imine reductases (IREDs) for the direct reductive coupling of α-ketoesters and amines presents a novel biocatalytic strategy for the asymmetric synthesis of N-substituted α-amino esters with high enantioselectivity. nih.gov

Another area of innovation lies in the use of sustainable reagents. For example, dimethyl carbonate has been employed as an environmentally sustainable reagent in the synthesis of amino acid-based polymers, and its potential as a green methylating or carbonylating agent could be explored in novel synthetic pathways. nih.gov

Synthetic Approach Potential Advantages Key Research Focus
Biocatalysis (e.g., Lipases, IREDs) High stereoselectivity, mild reaction conditions, reduced environmental impact.Enzyme discovery and engineering for improved substrate specificity and efficiency.
One-Pot Syntheses Increased efficiency, reduced waste, lower operational costs.Development of compatible reaction conditions for sequential N-acetylation and esterification.
Green Chemistry Approaches Use of renewable starting materials, biodegradable solvents, and recyclable catalysts.Exploration of bio-based solvents and solid acid catalysts.
Flow Chemistry Improved safety, scalability, and process control.Optimization of reaction parameters in continuous flow reactors for high-purity product.

Exploration of New Chemical Transformations and Rational Derivative Design

This compound possesses two key functional groups, an amide and an ester, which can be subjected to a variety of chemical transformations to generate a library of novel derivatives. Future research in this area will likely focus on exploring these transformations and applying rational design principles to create new molecules with desired properties.

The hydrolysis of the ester group can yield N-acetyl-L-leucine, a compound with known therapeutic applications. biorxiv.org Conversely, the amide bond can be cleaved to produce L-leucine ethyl ester. Beyond simple hydrolysis, the ester and amide moieties can be transformed into other functional groups. For example, reduction of the ester could yield the corresponding amino alcohol, while the amide could be reduced to a secondary amine.

Rational derivative design will be crucial in harnessing the full potential of the this compound scaffold. By modifying the structure, it may be possible to enhance its biological activity, improve its pharmacokinetic profile, or create molecules with entirely new functions. For instance, derivatives of norleucine, another amino acid, are being investigated for their potential as lead compounds in drug development due to their unique physicochemical properties. ontosight.ai Similarly, N-acyl amino acids have been shown to possess surfactant properties, suggesting that modifications to the acyl chain of this compound could lead to new amphiphilic molecules. science.gov

The design of prodrugs is another important area of research. Amino acid esters are often used as promoieties to improve the oral bioavailability of drugs. mdpi.com this compound itself can be considered a prodrug of N-acetyl-L-leucine and subsequently L-leucine. Further modifications could be made to create prodrugs of other therapeutic agents, leveraging the potential for active transport into cells. mdpi.com

Expanding its Utility in Catalysis and Advanced Functional Materials

The chiral nature of this compound makes it an attractive candidate for applications in asymmetric catalysis and the development of advanced functional materials. As a derivative of a naturally occurring amino acid, it is a readily available chiral building block.

In the field of catalysis, chiral amino acid derivatives are often used as ligands for transition metal catalysts to induce stereoselectivity in chemical reactions. Future research could explore the synthesis of novel chiral ligands derived from this compound. The presence of both an amide and an ester group provides multiple points for coordination to a metal center. Chiral BINOL aldehyde catalysts have been shown to be effective in the asymmetric α-functionalization of N-unprotected amino esters, highlighting the potential of chiral aldehydes in amino acid chemistry. nih.gov

The development of advanced functional materials from renewable resources is a rapidly growing field. Amino acids are ideal building blocks for the synthesis of biocompatible and biodegradable polymers. For example, amino acid-based poly(ester urea)s are being investigated for biomedical applications. nih.gov this compound could serve as a monomer or a chiral additive in the synthesis of novel polymers with unique properties. Furthermore, the synthesis of "green" hydrophobic ionic liquids from fatty acids and amino acid esters for use in drug delivery has been reported. acs.org This suggests that this compound could be a component of novel ionic liquids with potential applications in various fields.

Potential Application Key Features of this compound Future Research Direction
Asymmetric Catalysis Chiral scaffold, multiple coordination sites (amide and ester).Design and synthesis of novel chiral ligands for stereoselective transformations.
Biocompatible Polymers Derived from a natural amino acid, potential for biodegradability.Use as a monomer or chiral additive in the synthesis of poly(ester amide)s and other polymers.
Ionic Liquids Potential for forming "green" and biocompatible ionic liquids.Synthesis and characterization of novel ionic liquids for applications in drug delivery and as reaction media.
Chiral Building Block Readily available source of chirality for the synthesis of complex molecules.Incorporation into the synthesis of pharmaceuticals and other high-value chemicals.

Deeper Mechanistic Understanding of its Biomolecular Interactions and Metabolic Pathways

A thorough understanding of the biomolecular interactions and metabolic fate of this compound is essential for its potential development in pharmaceutical and biomedical applications. As an ester prodrug of N-acetyl-L-leucine, its biological activity is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile.

It is well-established that N-acetyl-L-leucine is a prodrug of L-leucine. nih.gov The acetylation of leucine (B10760876) alters its cellular uptake mechanism, switching from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1). nih.govresearchgate.net This switch is a key aspect of its mechanism of action. Future research should investigate whether this compound is also a substrate for these transporters or if it utilizes other uptake mechanisms.

The in vivo hydrolysis of the ethyl ester is a critical step in the metabolic pathway of this compound. Esterases in the plasma and various tissues are likely responsible for this conversion to N-acetyl-L-leucine. nih.gov The rate and extent of this hydrolysis will significantly influence the pharmacokinetics and bioavailability of the active metabolite. nih.gov Detailed pharmacokinetic studies are needed to characterize the absorption and hydrolysis of this compound in vivo. plos.org

Furthermore, the stereochemistry of the molecule is expected to play a crucial role in its biological activity. Studies on N-acetyl-DL-leucine have shown that the L-enantiomer is the pharmacologically active form, while the D-enantiomer is not. biorxiv.orgplos.org It is also known that only the L-enantiomer of N-acetyl-leucine is metabolized. researchgate.net Therefore, a detailed investigation into the stereoselective metabolism and transport of this compound is warranted.

Transporter Substrate Significance
MCT1 (Monocarboxylate Transporter 1) N-acetyl-L-leucineFacilitates uptake into cells, bypassing the LAT1 transporter used by leucine. nih.gov
OAT1 (Organic Anion Transporter 1) N-acetyl-L-leucineContributes to the cellular uptake of the acetylated amino acid. nih.gov
OAT3 (Organic Anion Transporter 3) N-acetyl-L-leucineAlso involved in the transport of N-acetyl-L-leucine into cells. nih.gov

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